molecular formula C5H5NO6S2 B095736 Pyridine-2,5-disulfonic Acid CAS No. 17624-04-3

Pyridine-2,5-disulfonic Acid

Cat. No.: B095736
CAS No.: 17624-04-3
M. Wt: 239.2 g/mol
InChI Key: PSQANOCQLYLEOH-UHFFFAOYSA-N
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Description

Pyridine-2,5-disulfonic acid is a chemical compound characterized by the presence of two sulfonic acid groups attached to the pyridine ring at the 2 and 5 positions. This compound is known for its significant role in various chemical reactions and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridine-2,5-disulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of pyridine using sulfur trioxide or oleum. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of sulfonic acid groups at the desired positions on the pyridine ring.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes where pyridine is reacted with sulfur trioxide in a sulfonation reactor. The reaction mixture is then quenched and neutralized to obtain the final product. This method allows for large-scale production with high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: Pyridine-2,5-disulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions to achieve selective substitution.

Major Products: The major products formed from these reactions include various sulfonate salts, substituted pyridine derivatives, and oxidized sulfonic acid compounds.

Scientific Research Applications

Pyridine-2,5-disulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is employed in biochemical assays and as a labeling agent for biomolecules.

    Medicine: this compound derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of pyridine-2,5-disulfonic acid involves its ability to interact with various molecular targets through its sulfonic acid groups. These interactions can lead to the formation of stable complexes with metal ions, proteins, and other biomolecules. The compound’s effects are mediated through pathways involving these interactions, which can influence biochemical and physiological processes.

Comparison with Similar Compounds

    Aniline-2,5-disulfonic acid: Similar in structure but with an aniline core instead of pyridine.

    Pyridine-2,5-dicarboxylic acid: Contains carboxylic acid groups instead of sulfonic acid groups.

    Pyridine-3,5-disulfonic acid: Similar sulfonic acid groups but at different positions on the pyridine ring.

Uniqueness: Pyridine-2,5-disulfonic acid is unique due to its specific positioning of sulfonic acid groups, which imparts distinct chemical reactivity and interaction capabilities compared to its analogs. This uniqueness makes it valuable in specialized applications where precise chemical behavior is required.

Properties

IUPAC Name

pyridine-2,5-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO6S2/c7-13(8,9)4-1-2-5(6-3-4)14(10,11)12/h1-3H,(H,7,8,9)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSQANOCQLYLEOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1S(=O)(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376518
Record name Pyridine-2,5-disulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17624-04-3
Record name Pyridine-2,5-disulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 2-chloro-5-nitropyridine in relation to pyridine-2,5-disulfonic acid?

A1: The research paper [] focuses on the synthesis of both pyridine-5-carboxy-2-sulfonic acid and this compound. The title explicitly states that 2-chloro-5-nitropyridine is the foundational compound in this synthesis. This suggests that 2-chloro-5-nitropyridine is likely a key starting material or intermediate in the multi-step synthetic route to obtain the target molecules.

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